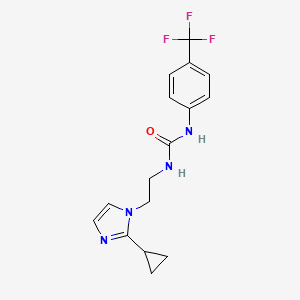

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often explored for their potential therapeutic applications, including anticancer properties as seen in the synthesis of receptor tyrosine kinase inhibitors with anti-CML activity .

Synthesis Analysis

The synthesis of urea derivatives can be complex, involving multiple steps and reagents. For instance, the Lossen rearrangement is a method that can be used to synthesize ureas from carboxylic acids, as demonstrated in the synthesis of hydroxamic acids and ureas using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . This method provides good yields without racemization and is compatible with various protecting groups, making it a versatile approach for creating urea compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can be modified to include various substituents that affect the compound's biological activity. For example, in the context of anti-CML activity, the introduction of a pyrimidin-4-ylthio moiety in the urea structure has been shown to result in potent activity against the human chronic myeloid leukemia cell line K562 .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, which are essential for their biological function and synthesis. The reaction of urea with cyclohexane-1,2-dione in an acid medium, for example, leads to the formation of compounds with ten-membered rings, which are of interest in the development of colorimetric procedures for determining urea concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are crucial for their application in medicinal chemistry. The pharmacokinetics of a pyridyl imidazoline ethyl carboxy phenyl urea compound, for instance, revealed a short half-life, limited volume of distribution, and rapid renal clearance, which are important considerations for the development of therapeutic agents .

Scientific Research Applications

Synthesis and Characterization

Research on urea derivatives, including the synthesis and characterization of novel compounds, has led to the development of various chemical processes and materials. One study details the synthesis of phosphoranes containing urea derivatives, highlighting chemoselective reactions and the potential for creating new materials with unique properties (Afshar & Islami, 2009).

Molecular Rearrangement and Derivative Formation

Research into the molecular rearrangement of urea derivatives has uncovered pathways to indole and imidazolinone derivatives, expanding the chemical toolbox for synthesizing pharmacologically active compounds and materials with specific functionalities (Klásek, Lyčka, & Holčapek, 2007).

Catalysis and Chemical Reactions

The role of urea derivatives in catalysis, particularly in hydroamination and transesterification reactions, demonstrates their utility in organic synthesis. For example, gold(I) N-heterocyclic carbene complexes catalyze hydroamination reactions at room temperature, leading to efficient and selective synthesis pathways (Bender & Widenhoefer, 2006). Similarly, N-heterocyclic carbenes (NHCs) derived from ureas have been shown to be efficient catalysts for transesterification and acylation reactions, offering simplified protocols for chemical synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Corrosion Inhibition

Urea derivatives also find applications in materials science, such as corrosion inhibition. Studies have shown that certain triazinyl urea derivatives are effective in protecting mild steel against corrosion in acidic environments, highlighting their potential as industrial corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).

Optical and Electronic Materials

The synthesis and characterization of novel imidazole derivatives and their complexes have implications for developing new optical and electronic materials. Research into these compounds reveals their potential applications in nonlinear optical (NLO) materials due to their structural properties and interactions (Jin et al., 2007).

properties

IUPAC Name |

1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O/c17-16(18,19)12-3-5-13(6-4-12)22-15(24)21-8-10-23-9-7-20-14(23)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRONUPOSGOKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)

![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)

![5-Nitro-6-[4-(4-nitrophenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2545367.png)

![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B2545372.png)

![8-Methoxy-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2545374.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

![methyl 5-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2545377.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-difluorobenzenesulfonamide](/img/structure/B2545384.png)